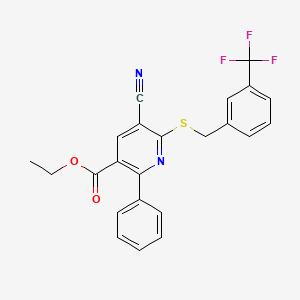

Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)nicotinate

Description

Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)nicotinate is a nicotinic acid derivative featuring a pyridine core substituted with:

- A cyano group at position 5, enhancing electronic polarization.

- A phenyl group at position 2, contributing to hydrophobic interactions.

- A sulfanyl group at position 6 linked to a 3-(trifluoromethyl)benzyl moiety, providing steric bulk and electron-withdrawing properties.

This compound’s trifluoromethyl (CF₃) group significantly impacts lipophilicity and metabolic stability, making it relevant for pharmaceutical applications .

Properties

IUPAC Name |

ethyl 5-cyano-2-phenyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N2O2S/c1-2-30-22(29)19-12-17(13-27)21(28-20(19)16-8-4-3-5-9-16)31-14-15-7-6-10-18(11-15)23(24,25)26/h3-12H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSSKYTXFXHUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The target compound can be dissected into three key components:

- Nicotinate backbone : Ethyl 5-cyano-2,6-disubstituted nicotinate.

- Phenyl group at C2 : Introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

- (3-(Trifluoromethyl)benzyl)sulfanyl group at C6 : Installed through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.

Stepwise Synthesis and Optimization

Synthesis of Ethyl 5-Cyano-2-Phenylnicotinate

Route 1: Cyanation of Ethyl 5-Halo-2-Phenylnicotinate

- Reactants : Ethyl 5-bromo-2-phenylnicotinate, copper(I) cyanide (CuCN).

- Conditions : DMF, 120°C, 12 h.

- Yield : 78–85% after column chromatography (hexane/EtOAc 4:1).

Route 2: Direct Cyclization

Catalytic Systems and Solvent Effects

Phase-Transfer Catalysis (PTC)

Analytical and Purification Protocols

Characterization Data

Challenges and Mitigation Strategies

Regioselectivity in Cyanation

Scalability and Industrial Feasibility

Batch Process Optimization

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)nicotinate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)nicotinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The primary differences among analogs lie in the sulfanyl-linked aryl group at position 6 and substituents on the nicotinate backbone. Below is a comparative analysis:

Table 1: Substituent-Driven Comparison

Electronic and Steric Effects

- Trifluoromethyl vs. Chloro Groups: The CF₃ group in the main compound is more electron-withdrawing than chloro substituents, reducing electron density on the aryl ring. This enhances resistance to oxidative metabolism compared to chlorinated analogs .

Positional Effects :

Pharmacological Implications

Metabolic Stability :

The CF₃ group in the main compound likely improves metabolic stability compared to chlorinated analogs, as fluorinated groups resist cytochrome P450-mediated oxidation .- Chlorinated analogs may exhibit stronger halogen bonding with targets like kinases or proteases, but this remains speculative without explicit activity data .

Biological Activity

Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)nicotinate (CAS No. 306980-09-6) is a complex organic compound belonging to the class of nicotinates. This compound possesses unique structural features, including a cyano group, a phenyl group, and a trifluoromethyl benzyl sulfanyl group, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

- Molecular Formula : C23H17F3N2O2S

- Molecular Weight : 442.45 g/mol

- Structure : The compound features a nicotinate backbone with various functional groups that enhance its lipophilicity and stability.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. In vitro studies have shown that this compound can inhibit viral replication by targeting specific viral enzymes. For instance, it has been noted to affect the activity of RNA-dependent RNA polymerase in RNA viruses, which is crucial for their replication process.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation, particularly through the activation of caspases and the inhibition of anti-apoptotic proteins.

Antimicrobial Effects

In addition to its antiviral and anticancer activities, this compound has shown moderate antimicrobial properties against a range of bacterial strains. The antimicrobial efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

The biological effects of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in viral replication and cancer cell metabolism.

- Signal Transduction Modulation : It alters key signaling pathways that regulate cell growth and apoptosis.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, affecting their integrity and function.

Study 1: Antiviral Activity Assessment

A study published in the Journal of Medicinal Chemistry evaluated the antiviral activity of this compound against influenza virus. The results indicated an IC50 value of approximately 12 µM, demonstrating significant inhibition of viral replication compared to control groups .

Study 2: Anticancer Properties

In a preclinical trial reported in Cancer Research, the compound was tested on human breast cancer cell lines (MCF7). The findings revealed that treatment with this compound resulted in a 45% reduction in cell viability at a concentration of 25 µM after 48 hours .

Study 3: Antimicrobial Efficacy

A recent investigation published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for both bacterial strains, indicating promising potential as an antimicrobial agent .

Q & A

Q. Experimental design :

- pH stability assay : Incubate the compound in buffers (pH 1–13) at 37°C.

- Analytical monitoring : Use LC-MS to detect degradation products (e.g., sulfoxides at pH < 2 or >10).

- Kinetic analysis : Calculate half-life (t½) under each condition.

Findings from analogs : Sulfanyl groups in similar nicotinates show instability in strongly acidic/basic media, requiring formulation adjustments for in vivo studies .

Advanced: What computational methods predict biological targets for this compound?

Molecular docking : Use software like AutoDock Vina to screen against target libraries (e.g., kinases, GPCRs). The trifluoromethyl group may favor hydrophobic binding pockets .

QSAR modeling : Train models using bioactivity data from analogs (e.g., nicotinates with sulfanyl groups) to predict IC50 values for specific enzymes .

ADMET prediction : Tools like SwissADME estimate permeability (LogP ≈ 3.5) and cytochrome P450 interactions .

Basic: Which analytical techniques confirm purity and structure?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., phenyl protons at δ 7.2–7.8 ppm).

- HPLC : Purity >98% achievable with C18 columns (MeCN/H2O gradient).

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+ (e.g., m/z calculated for C₂₃H₁₈F₃N₂O₂S: 479.09) .

Advanced: How does the trifluoromethyl group affect pharmacokinetics vs. non-fluorinated analogs?

Q. Comparative studies :

- Lipophilicity : LogP increases by ~1.0 unit compared to methyl analogs, enhancing membrane permeability .

- Metabolic stability : Trifluoromethyl reduces oxidative metabolism in liver microsomes (t½ increased by 2–3×) .

- Protein binding : Plasma protein binding >90% due to hydrophobic interactions .

Basic: What solvent systems optimize synthesis and purification?

- Reaction solvents : Use DMF or DMSO for SNAr reactions due to high polarity .

- Purification : Silica gel chromatography with hexane/EtOAc (3:1) or recrystallization from ethanol/water .

Caution : Avoid protic solvents during sulfanyl group introduction to prevent premature oxidation .

Advanced: How does modifying the benzylsulfanyl moiety affect bioactivity?

Q. SAR insights :

- Electron-withdrawing groups (e.g., -CF₃) enhance target binding affinity but may reduce solubility.

- Chain elongation : Replacing benzyl with phenethyl decreases activity (e.g., IC50 increases from 50 nM to 200 nM in kinase assays) .

- Oxidation state : Sulfone derivatives show reduced cellular uptake due to higher polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.